molecular formula C23H23ClN2O4S B2689231 Ethyl 1-(3-((4-chlorophenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate CAS No. 897758-92-8

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate

Cat. No. B2689231
CAS RN: 897758-92-8
M. Wt: 458.96
InChI Key: LATVYRWSUXUVGQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Methodologies

Scientific investigations have focused on the synthesis of related compounds, showcasing the versatility and potential applications of these chemical structures. For instance, the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a novel titanium nanomaterial based sulfonic acid catalyst under solvent-free conditions highlights a facile and environmentally friendly approach for preparing these compounds. This method not only demonstrates high yield and simple methodology but also shows potential for large-scale production due to cost-effectiveness and minimal catalytic activity loss over multiple cycles (Murugesan et al., 2017).

Chemical Properties and Reactions

The chemical reactivity and properties of similar compounds have been extensively studied, including the exploration of new sulfonyl hydrazones containing piperidine derivatives. These studies have not only contributed to the understanding of the physical and chemical characteristics of these compounds but also evaluated their antioxidant capacity and anticholinesterase activity, showcasing their potential in medicinal chemistry (Karaman et al., 2016).

Potential Biological Activities

Research has also delved into the potential biological activities of these compounds. For example, the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials, indicating moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017). Another study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents, suggesting the necessity of further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

properties

IUPAC Name

ethyl 1-[3-(4-chlorophenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-2-30-23(27)16-6-5-13-26(15-16)22-19-7-3-4-8-20(19)25-14-21(22)31(28,29)18-11-9-17(24)10-12-18/h3-4,7-12,14,16H,2,5-6,13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATVYRWSUXUVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)quinolin-4-yl)piperidine-3-carboxylate

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